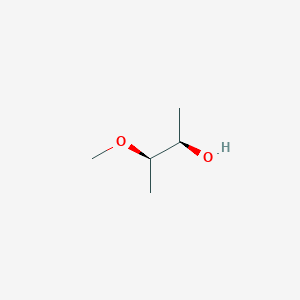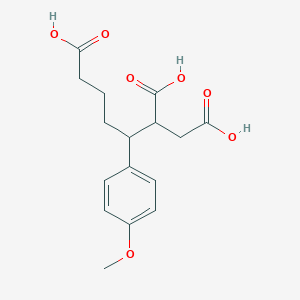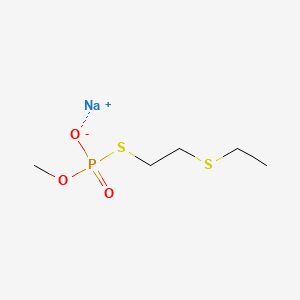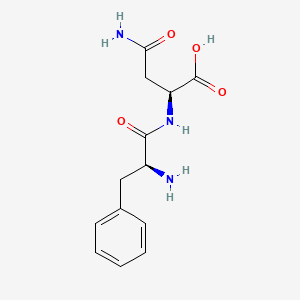
2-Butanol, 3-methoxy-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 3-methoxy-, (2R,3R)- is an organic compound with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) designation indicates the specific stereochemistry of the compound. This compound is also known by other names such as 3-methoxybutan-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methoxy-, (2R,3R)- can be achieved through various methods. One common approach involves the reaction of 2-butanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of 2-Butanol, 3-methoxy-, (2R,3R)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 3-methoxy-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Different alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butanol, 3-methoxy-, (2R,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Butanol, 3-methoxy-, (2R,3R)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutan-2-ol: Another stereoisomer with different stereochemistry.
2-Butanol, 3-methyl-: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
2-Butanol, 3-methoxy-, (2R,3R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
336620-63-4 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R,3R)-3-methoxybutan-2-ol |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3/t4-,5-/m1/s1 |
InChI Key |
HJHFJCUIVDTESF-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)OC)O |
Canonical SMILES |
CC(C(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)


![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)



![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
